

3-Bromo-2,4-dimethoxypyridine molecular structure and IUPAC name

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Compound of Interest

Compound Name: 3-Bromo-2,4-dimethoxypyridine

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An In-depth Technical Guide to 3-Bromo-2,4-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

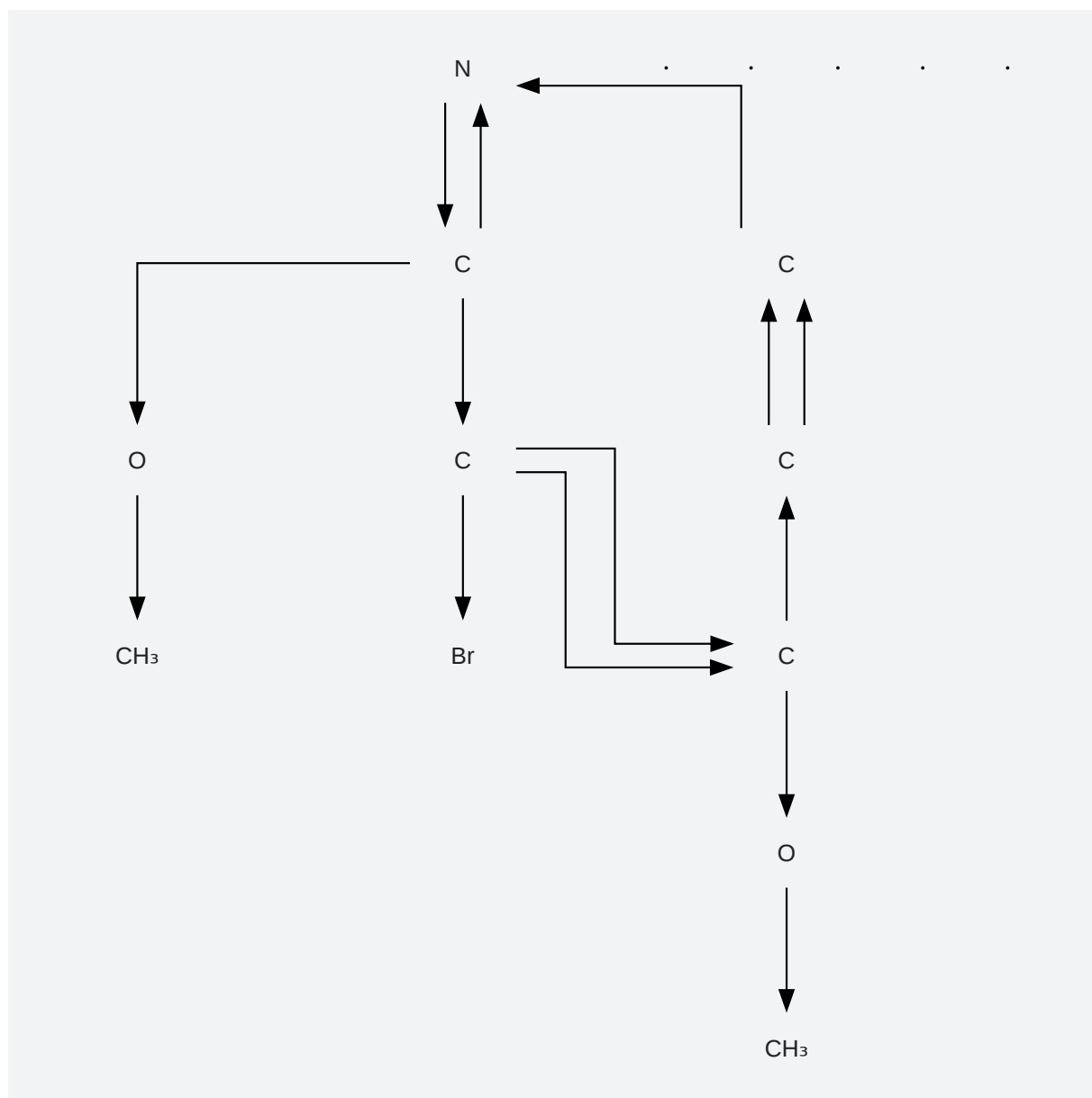
This document provides a comprehensive overview of the chemical compound **3-Bromo-2,4-dimethoxypyridine**, including its molecular structure, nomenclature, physicochemical properties, and its role in synthetic chemistry. This pyridine derivative is a valuable building block for creating more complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1]

Molecular Structure and Nomenclature

The fundamental structure of **3-Bromo-2,4-dimethoxypyridine** consists of a six-membered pyridine ring, which is an aromatic heterocycle containing one nitrogen atom.^[1] This core is substituted with a bromine atom at the 3-position and two methoxy groups (-OCH₃) at the 2- and 4-positions.

- IUPAC Name: **3-bromo-2,4-dimethoxypyridine**^[2]
- Molecular Formula: C₇H₈BrNO₂^{[1][2][3]}
- CAS Number: 96246-00-3^{[1][2][4]}

Below is a two-dimensional representation of the molecular structure.



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Caption: 2D structure of **3-Bromo-2,4-dimethoxypyridine**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **3-Bromo-2,4-dimethoxypyridine**. This data is essential for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	218.05 g/mol	[2]
Exact Mass	216.97384 Da	[2]
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	31.4 Å ²	[2]
Heavy Atom Count	11	[2]

Applications in Synthesis

3-Bromo-2,4-dimethoxypyridine serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, which allow for the strategic construction of complex molecular architectures.

- **Pharmaceutical Industry:** It is used as an intermediate in the synthesis of novel pharmaceutical compounds. The pyridine core is a common scaffold in many bioactive molecules, and the bromo and methoxy groups offer handles for further functionalization to develop new drugs.[1]
- **Agrochemical Industry:** In the agrochemical sector, this compound is employed in the production of pesticides and herbicides.[1]

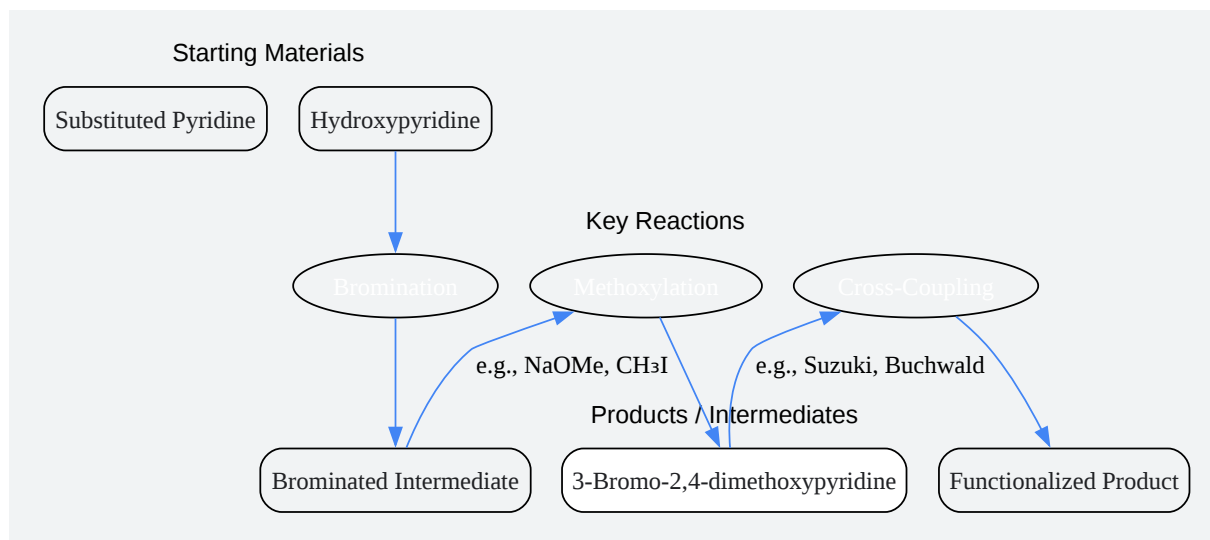
- Organic Chemistry Research: It serves as a valuable building block for synthesizing a variety of heterocyclic compounds and as a model for studying reactions involving substituted pyridines.[1]

The bromine atom at the 3-position is particularly significant as it provides a reactive site for nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[5][6] These reactions are fundamental for creating carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex target molecules from simpler precursors.

Experimental Protocols: General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2,4-dimethoxypyridine** was not found in the surveyed literature, its synthesis would likely follow established methodologies for the functionalization of pyridine rings. The synthesis of structurally similar compounds, such as other brominated methoxypyridines, often involves one of the following key strategies.

Workflow: General Synthetic Approaches for Substituted Pyridines



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Caption: General workflow for the synthesis and application of brominated methoxypyridines.

- **Bromination of a Dimethoxypyridine Precursor:** A common approach would involve the direct bromination of 2,4-dimethoxypyridine using an electrophilic brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The regioselectivity of this reaction would be crucial in obtaining the desired 3-bromo isomer.
- **Methoxylation of a Brominated Precursor:** An alternative route could start from a dihydroxypyridine or a dibromopyridine. For instance, a synthesis starting from 3,5-dibromopyridine involves a nucleophilic substitution reaction where one of the bromine atoms is replaced by a methoxy group using sodium methoxide.^[7] A similar principle could be applied, followed by further functionalization to achieve the 2,4-dimethoxy substitution pattern.

These generalized protocols highlight the fundamental transformations required. Researchers developing a specific synthesis for **3-Bromo-2,4-dimethoxypyridine** would need to optimize reaction conditions such as solvent, temperature, and catalyst to achieve high yield and purity.

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